molecular formula C9H15NO2 B14770907 1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde

1-Isobutyl-5-oxopyrrolidine-3-carbaldehyde

Cat. No.: B14770907
M. Wt: 169.22 g/mol
InChI Key: RWVBQQSJPKUNCR-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a 2-methylpropyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 2-methylpropan-1-amine and reacting it with a suitable aldehyde can lead to the formation of the desired pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde is unique due to its combination of a pyrrolidine ring, an aldehyde group, and a 2-methylpropyl substituent.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-methylpropyl)-5-oxopyrrolidine-3-carbaldehyde

InChI

InChI=1S/C9H15NO2/c1-7(2)4-10-5-8(6-11)3-9(10)12/h6-8H,3-5H2,1-2H3

InChI Key

RWVBQQSJPKUNCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(CC1=O)C=O

Origin of Product

United States

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